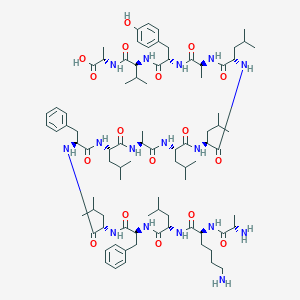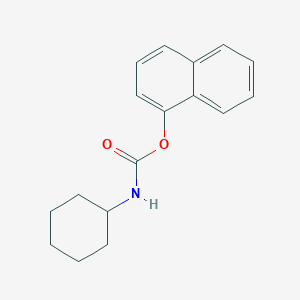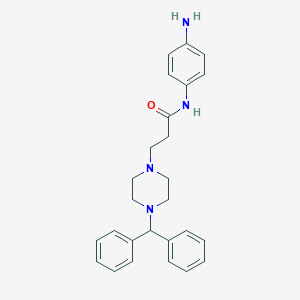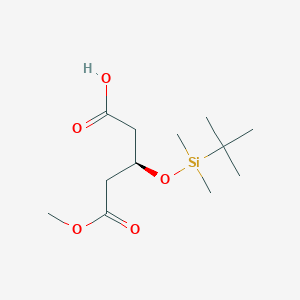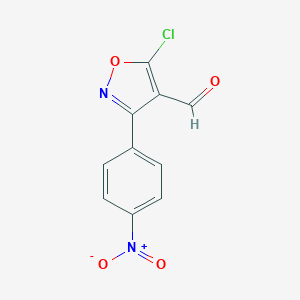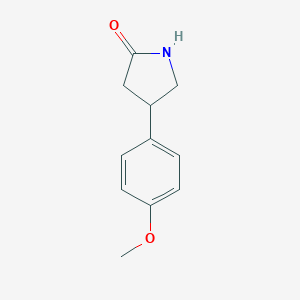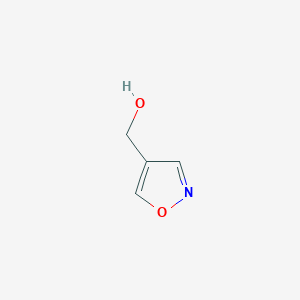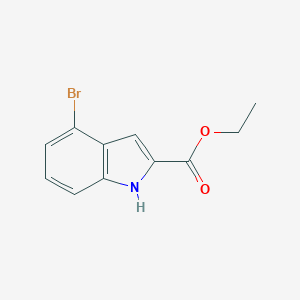
Ethyl 4-bromo-1H-indole-2-carboxylate
Overview
Description
Ethyl 4-bromo-1H-indole-2-carboxylate (EBI) is an organic compound commonly used in scientific research for a variety of applications. It is a colorless solid that is soluble in water and other organic solvents. EBI is also known as this compound, ethyl indole-2-carboxylate, and ethyl 4-bromoindole-2-carboxylate. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
A novel synthesis method for ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate led to the efficient preparation of a thiazole derivative with potential as a glycine site antagonist (Fabio & Pentassuglia, 1998).
An optimal synthesis technique for 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester was developed, achieving a yield of 84.6% and high purity (Huang, 2013).
New ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives have shown antiviral activities, with one compound displaying comparable activity to admantadine (Gong, 2006).
A new strategy for indole synthesis using ethyl pyrrole-2-carboxylate as a key intermediate led to several functionalized indoles (Tani et al., 1996).
Photochemical irradiation of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates in ethanol led to the synthesis of cycloprop[b]indoles with determined stereochemistry (Ikeda et al., 1977).
Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various functional groups or hetero atoms enables the synthesis of diverse indole derivatives with regioselectivity (Tani et al., 1990).
Mechanism of Action
Target of Action
“Ethyl 4-bromo-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting they can have a wide range of molecular and cellular effects .
Safety and Hazards
Future Directions
The future directions for Ethyl 4-bromo-1H-indole-2-carboxylate could involve further exploration of its potential applications in medicinal chemistry, given the biological activities of some of its derivatives . More research could also be conducted to optimize its synthesis and to investigate its mechanism of action .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-bromo-1H-indole-2-carboxylate is not well defined. Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well studied. The stability, degradation, and long-term effects on cellular function of indole derivatives can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Indole derivatives can exhibit threshold effects and may have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Indole derivatives can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with transporters or binding proteins and may affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well studied. Indole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
properties
IUPAC Name |
ethyl 4-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDUPLMXYEJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451002 | |
| Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103858-52-2 | |
| Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




